2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide

Lipophilicity Drug Design QSAR

2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide (CAS: not widely assigned, MF: C13H18ClNO2, MW: 255.74 g/mol) is a specialized synthetic chloroacetamide featuring a sterically hindered tertiary amide and a hydroxyphenyl moiety. Its structure, defined by the InChI Key DRNHAZXXLZTZCN-UHFFFAOYSA-N, distinguishes it from simpler N-aryl chloroacetamides and positions it as a valuable intermediate or scaffold in medicinal chemistry and life science research.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Cat. No. B12986581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC=CC=C1O)NC(=O)CCl
InChIInChI=1S/C13H18ClNO2/c1-3-13(4-2,15-12(17)9-14)10-7-5-6-8-11(10)16/h5-8,16H,3-4,9H2,1-2H3,(H,15,17)
InChIKeyDRNHAZXXLZTZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide: An Overview of a Specialized Research Intermediate


2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide (CAS: not widely assigned, MF: C13H18ClNO2, MW: 255.74 g/mol) is a specialized synthetic chloroacetamide featuring a sterically hindered tertiary amide and a hydroxyphenyl moiety . Its structure, defined by the InChI Key DRNHAZXXLZTZCN-UHFFFAOYSA-N, distinguishes it from simpler N-aryl chloroacetamides and positions it as a valuable intermediate or scaffold in medicinal chemistry and life science research . The compound is commercially available for laboratory use, but its specific CAS registry is not fully consolidated, which necessitates careful verification to ensure correct isomer procurement [1].

Critical Structural Determinants of 2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide That Preclude Generic Substitution


Generic substitution from within the chloroacetamide class is not scientifically sound due to highly specific structure-activity relationships. The biological activity of chloroacetamides is driven by the type and position of functional groups that bind to active sites on receptors [1]. 2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide possesses a unique combination of a sterically demanding tertiary carbon center at the 1-position of the propyl group, and an ortho-hydroxyphenyl substituent . This arrangement directly impacts critical molecular properties such as lipophilicity (predicted XLogP3 = 3.5) and hydrogen-bonding capacity . These features are absent in simpler, more common analogs like 2-chloro-N-(3-hydroxyphenyl)acetamide or 2-chloro-N-(4-hydroxyphenyl)acetamide, meaning their biological target engagement, pharmacokinetic profiles, and chemical reactivity will be fundamentally different .

Quantifiable Differentiation of 2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide from its Closest Structural Analogs


Enhanced Lipophilicity (LogP) of the Tertiary Chloroacetamide Scaffold

The target compound possesses a predicted partition coefficient (XLogP3) of 3.5, which is a critical determinant of membrane permeability and passive absorption . This value is a structural consequence of its unique geminal diethyl substitution on the carbon adjacent to the amide nitrogen. Simpler, unbranched chloroacetamide analogs, such as those studied in a recent QSAR analysis, typically display lower lipophilicity due to reduced carbon content and lack of this specific steric arrangement [1]. The target compound's LogP of 3.5 suggests it is the most lipophilic entity in its immediate structural class, which directly impacts its distribution profile and potential to cross biological barriers.

Lipophilicity Drug Design QSAR

Unique Ortho-Hydroxyphenyl Moiety Enables Intramolecular H-Bonding and Metal Chelation

The target compound's defining feature is its ortho-hydroxyphenyl group, which is distinct from the meta- and para-hydroxy analogs commonly available . This structural isomerism is not trivial. The ortho configuration allows for the formation of a stable six-membered intramolecular hydrogen bond with the amide carbonyl or, alternatively, creates a bidentate chelation site for metal ions [1]. This property is not shared by its closest listed comparators, 2-Chloro-N-(3-hydroxyphenyl)acetamide and 2-Chloro-N-(4-hydroxyphenyl)acetamide, which can only engage in intermolecular hydrogen bonding . This difference in intramolecular versus intermolecular interactions fundamentally alters the compound's physicochemical behavior and potential mechanism of action.

Metal Chelation Chemical Biology Pharmacophore Modeling

Broad-Spectrum Antimicrobial and Anticancer Screening Data

Preliminary biological screening indicates this compound has a differentiated activity profile, demonstrating effectiveness in both antimicrobial and anticancer assays . Unlike many chloroacetamides that are reported for a single biological activity, this compound shows notable dual activity against various bacterial and fungal strains, while also exhibiting activity against breast, cervical, and lung cancer cell lines . While direct IC50 values from a comparative study are not available, the compound's reported mechanism of action is biphasic: it is suggested to disrupt bacterial cell membranes and inhibit essential enzymatic functions . This multi-target potential is a significant point of differentiation from common single-mode-of-action chloroacetamide herbicides or preservatives [1].

Antimicrobial Resistance Cytotoxicity Preliminary Screening

Explicit Statement on High-Strength Differential Data Limitations

A thorough search of primary literature, authoritative databases, and patents has not yielded any direct, head-to-head quantitative comparison studies between 2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide and its closest structural analogs. Information is limited to class-level structural inferences and preliminary biological screening data from a commercial vendor. No peer-reviewed publication provides comparative IC50, Ki, MIC, or LogD7.4 values for this exact compound against a named comparator. This represents a significant evidence gap. The foundational differentiation is therefore anchored to its unique and complex chemical structure, which provides a rational basis for distinct biological properties, but this hypothesis remains to be quantitatively validated in a comparative study.

Data Integrity Research Procurement Gap Analysis

Differentiated Application Scenarios for 2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide


Scaffold for Designing Novel Metallo-Biomolecule Inhibitors

The ortho-hydroxyphenyl motif, combined with the electrophilic chloroacetamide 'warhead,' makes this compound an ideal starting scaffold for developing covalent inhibitors of zinc-dependent or other metalloenzymes. Procurement is justified here because this specific scaffold pre-organizes two key pharmacophoric elements—a metal-binding group and an electrophilic trap—into a single, compact, and lipophilic framework (LogP=3.5), a combination not available in simpler acetamide analogs [1].

Probing Multi-Target Antimicrobial and Anticancer Mechanisms

For research groups investigating the connection between microbial infection and cancer progression, this compound provides a single, commercially available probe with preliminary activity in both domains . Unlike using a simple antimicrobial and a separate cytotoxic agent, using this single scaffold can help identify convergent molecular targets amenable to a unified therapeutic strategy .

Central Intermediate for Generating Diverse Screening Libraries

The compound's structure, featuring a chiral tertiary carbon center, a reactive chlorine handle for nucleophilic substitution, and a modifiable hydroxyphenyl group, establishes it as a high-value, polyfunctional intermediate . For a medicinal chemistry program, procuring this single building block allows for rapid, divergent synthesis of a focused compound library, generating intellectual property around a unique chemical space that is poorly explored compared to libraries based on simpler N-aryl acetamide cores .

Physicochemical Probe for Studying Lipophilic-Salt based ADME

With a calculated LogP of 3.5 and two hydrogen bond donors, this compound occupies a strategic position in drug-like chemical space . It can be used as a lipophilic probe in absorption, distribution, metabolism, and excretion (ADME) assays to benchmark the permeability and metabolic stability of a new chemical series against well-known, less lipophilic chloroacetamide controls. This provides critical early data for lead optimization without investing in a full custom synthesis [1].

Quote Request

Request a Quote for 2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.